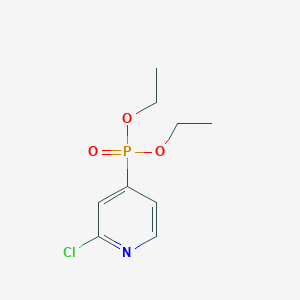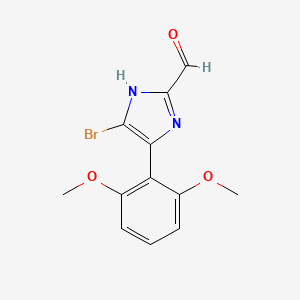
Diethyl (2-Chloro-4-pyridyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (2-Chloro-4-pyridyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-chloro-4-pyridyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl (2-Chloro-4-pyridyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 2-chloro-4-pyridine under suitable conditions. The reaction typically requires a base, such as sodium hydride, to facilitate the formation of the phosphonate ester bond .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (2-Chloro-4-pyridyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridyl ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phosphonate group can undergo oxidation to form phosphonic acids or reduction to form phosphine derivatives.
Common Reagents and Conditions
Bases: Sodium hydride, potassium carbonate
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) solutions
Major Products Formed
Substitution Products: Amino or thiol-substituted pyridyl phosphonates
Oxidation Products: Phosphonic acids
Reduction Products: Phosphine derivatives
Hydrolysis Products: Phosphonic acid derivatives
Wissenschaftliche Forschungsanwendungen
Diethyl (2-Chloro-4-pyridyl)phosphonate has diverse applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a precursor in the development of drugs targeting specific enzymes and receptors.
Industrial Applications: Employed in the production of flame retardants, plasticizers, and other industrial chemicals.
Biological Research: Studied for its interactions with biological molecules and potential use in biochemical assays.
Wirkmechanismus
The mechanism of action of diethyl (2-chloro-4-pyridyl)phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target molecule. The phosphonate group can mimic phosphate esters, allowing the compound to interfere with phosphorylation processes in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl (2-Aminoethyl)phosphonate: Similar structure but with an amino group instead of a chloro group.
Diethyl (2-Pyridyl)phosphonate: Lacks the chloro substituent on the pyridyl ring.
Diethyl (4-Chlorophenyl)phosphonate: Contains a phenyl ring instead of a pyridyl ring.
Uniqueness
Diethyl (2-Chloro-4-pyridyl)phosphonate is unique due to the presence of both a chloro substituent and a pyridyl ring, which confer distinct reactivity and interaction profiles compared to other phosphonate compounds. This combination allows for specific applications in organic synthesis and medicinal chemistry that are not achievable with other similar compounds .
Eigenschaften
Molekularformel |
C9H13ClNO3P |
|---|---|
Molekulargewicht |
249.63 g/mol |
IUPAC-Name |
2-chloro-4-diethoxyphosphorylpyridine |
InChI |
InChI=1S/C9H13ClNO3P/c1-3-13-15(12,14-4-2)8-5-6-11-9(10)7-8/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
RPKUGJWNOWISIV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C1=CC(=NC=C1)Cl)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13710955.png)
![3-[5-chloro-1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13710960.png)


![3-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole](/img/structure/B13710996.png)






![8-(Benzyloxy)-7-fluoro-4,5-dihydroimidazo[1,5-a]quinoline-3-carboxylic Acid](/img/structure/B13711034.png)
